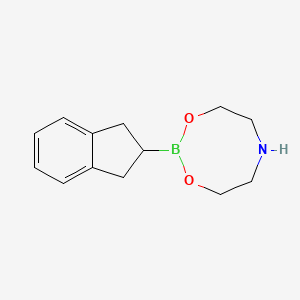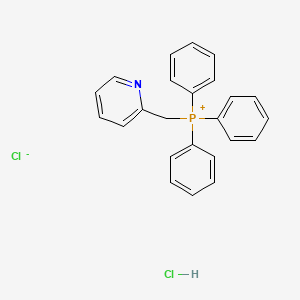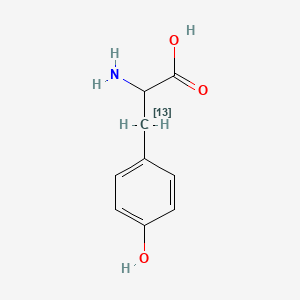![molecular formula C9H10ClN3 B1603688 4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 CAS No. 888720-52-3](/img/structure/B1603688.png)
4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪
描述
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C9H10ClN3. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex chemical structures.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine affects several biochemical pathways. These include pathways involved in cell growth and proliferation, metabolism, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets. By inhibiting these kinases, the compound can disrupt cellular processes regulated by these enzymes, potentially leading to changes in cell growth, metabolism, and differentiation .
准备方法
The synthesis of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are subsequently converted to the desired triazine compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
化学反应分析
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine: This compound has an ethyl group instead of an isopropyl group.
4-Chloro-5-phenylpyrrolo[2,1-f][1,2,4]triazine: This compound has a phenyl group instead of an isopropyl group.
The uniqueness of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine lies in its specific substituents, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLQKDCZMHEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610614 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-52-3 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



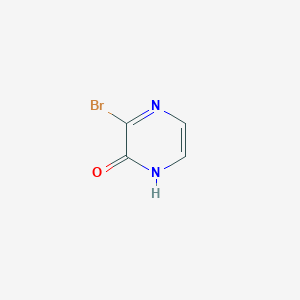
![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)
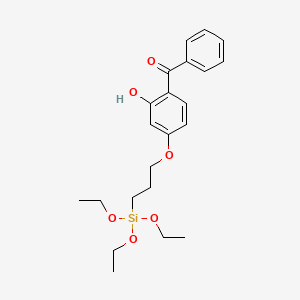
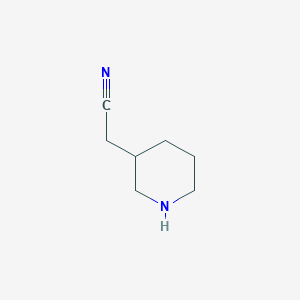


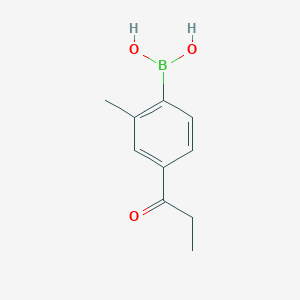
![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
